Methyl 6-bromo-5-methylnicotinate
Overview
Description
“Methyl 6-bromo-5-methylnicotinate” is a chemical compound with the molecular formula C8H8BrNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-5-methylnicotinate” is represented by the linear formula C8H8BrNO2 . The molecular weight of the compound is 230.06 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-methylnicotinate” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Methylation of Nicotine Derivatives
Research has indicated that derivatives of nicotine, such as 2-methylnicotine, can be produced through reactions involving methylating agents like methyllithium and methyl radicals. The study by Secor, Chavdarian, and Seeman (1981) demonstrates the methylation of nicotine and nicotine N-oxide, leading to the production of 2- and 6-methylnicotines, showcasing the reactivity of such compounds in chemical synthesis Secor, H. V., Chavdarian, C., & Seeman, J. I. (1981). The radical and organometallic methylation of nicotine and nicotine n-oxide☆. Tetrahedron Letters, 22, 3151-3154.
Environmental Impact of Methyl Bromide
Majewski et al. (1995) conducted a field study to estimate the volatilization loss rates of methyl bromide, a soil fumigant, from tarped and nontarped fields. Their findings provide insight into the environmental impact of methyl bromide usage in agriculture, which is relevant to understanding the broader implications of using halogenated compounds like methyl 6-bromo-5-methylnicotinate Majewski, M., McChesney, M. M., Woodrow, J. E., Prueger, J., & Seiber, J. (1995). Aerodynamic measurements of methyl bromide volatilization from tarped and nontarped fields. Journal of Environmental Quality, 24, 742-752.
Synthesis and Chemical Transformations
Guo, Lu, and Wang (2015) reported on an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, starting from 5-methylnicotinic acid. This research highlights the synthetic versatility and potential of brominated nicotinate derivatives in chemical synthesis Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21, 203-205.
Electrocatalysis in Organic Synthesis
Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the potential of electrochemical methods in synthesizing valuable organic compounds from simpler brominated precursors. This research opens avenues for the application of methyl 6-bromo-5-methylnicotinate in electrocatalytic reactions Feng, Q., Huang, K., Liu, S., & Wang, X. (2010). Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate to 6-aminonicotinic acid. Electrochimica Acta, 55, 5741-5745.
Safety and Hazards
“Methyl 6-bromo-5-methylnicotinate” is labeled with the signal word “Warning” and the GHS07 pictogram . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Methyl 6-bromo-5-methylnicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a rubefacient , which means it irritates the skin and dilates the blood vessels, increasing blood flow in the area . The primary targets of Methyl nicotinate are the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The mode of action of Methyl nicotinate involves peripheral vasodilation . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life
Biochemical Pathways
The dominant pathway of nicotine metabolism in humans is the formation of cotinine, which occurs in two steps . The first step is cytochrome P450 (P450, CYP) 2A6– catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . As Methyl 6-bromo-5-methylnicotinate is a derivative of Methyl nicotinate, it may be involved in similar biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s skin permeation is predicted to be -6.22 cm/s .
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . It enhances local blood flow at the site of application
Action Environment
The action of Methyl 6-bromo-5-methylnicotinate is likely influenced by environmental factors such as temperature and pH, which can affect its stability and efficacy. The compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature changes.
properties
IUPAC Name |
methyl 6-bromo-5-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHHVEKWOYHXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671907 | |
Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1210451-92-5 | |
Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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